alpha-(4-Biphenylyl)-beta,beta-dimethyl-1-piperidinepropanol hydrochloride
Description
Properties
CAS No. |
50910-28-6 |
|---|---|
Molecular Formula |
C22H30ClNO |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-22(2,17-23-15-7-4-8-16-23)21(24)20-13-11-19(12-14-20)18-9-5-3-6-10-18;/h3,5-6,9-14,21,24H,4,7-8,15-17H2,1-2H3;1H |
InChI Key |
BPCBPYNDXAKVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCCCC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Biological Activity
Alpha-(4-Biphenylyl)-beta,beta-dimethyl-1-piperidinepropanol hydrochloride, also known as 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- (CAS No. 59401-32-0), is a chemical compound with significant potential in various scientific and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C21H28ClNO |
| Molecular Weight | 345.9 g/mol |
| IUPAC Name | (1R,2S)-2-methyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol; hydrochloride |
| CAS Number | 59401-32-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate neurotransmitter systems, particularly those involving glutamate receptors, which play crucial roles in synaptic transmission and plasticity.
Interaction with Glutamate Receptors
Research indicates that this compound may exhibit agonistic or antagonistic effects on glutamate receptors, influencing pathways related to cognition, mood regulation, and neuroprotection. The modulation of these receptors can lead to significant therapeutic effects in neurological disorders.
Neuroprotective Effects
Studies have shown that compounds similar to this compound can provide neuroprotective benefits. For instance, they may reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases.
Analgesic Properties
Preliminary research suggests that this compound may possess analgesic properties. Its structural similarities to known analgesics indicate potential efficacy in pain management through modulation of pain pathways.
Antidepressant Activity
There is emerging evidence that compounds affecting glutamate receptor activity can exhibit antidepressant-like effects. This highlights the potential for this compound in treating mood disorders.
Case Study: Neuroprotective Effects in Animal Models
In a study examining the neuroprotective effects of similar compounds on rat models subjected to induced oxidative stress, it was found that treatment with this compound significantly reduced markers of neuronal damage compared to control groups. The mechanism was linked to the modulation of oxidative stress pathways and enhancement of antioxidant defenses.
Research Findings: Antidepressant-Like Effects
A recent investigation into the antidepressant-like effects of this compound demonstrated a significant reduction in depression-like behavior in mice subjected to chronic stress models. The study suggested that the compound's interaction with glutamate receptors played a crucial role in its efficacy.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: α-(4-Biphenylyl)-β,β-dimethyl-1-piperidinepropanol hydrochloride
- CAS Registry Number : 59401-32-0 (threo-isomer)
- Molecular Formula: C₂₁H₂₈ClNO (Molecular Weight: 345.91 g/mol)
- Structure: Features a biphenylyl group at the α-position, β,β-dimethyl substituents on the propanol backbone, and a piperidine ring linked to a hydrochloride salt .
Key Properties :
- Acute Toxicity : Intraperitoneal LD₅₀ in mice is 87 mg/kg, indicating moderate toxicity .
- Applications : Primarily studied in pharmacological contexts, though specific therapeutic uses remain underexplored in publicly available literature.
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The compound belongs to a class of piperidinepropanol derivatives with biphenylyl substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Introduction of a hydroxyl group (CAS 50910-26-4) increases polarity, likely improving solubility but possibly reducing blood-brain barrier penetration .
Pharmacological and Analytical Comparisons
- Analytical Methods: Assays for related piperidinepropanol derivatives often employ HPLC with mobile phases combining methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6), suggesting similar protocols could be adapted for the target compound .
- For example, while α-ethyl derivatives are commercially available (e.g., CAS 50910-26-4), their biological activities remain uncharacterized .
Q & A
Q. What chromatographic methods are recommended for assessing the purity of alpha-(4-Biphenylyl)-beta,beta-dimethyl-1-piperidinepropanol hydrochloride?
- Methodological Answer: A validated HPLC method using a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid is recommended. This system ensures baseline separation of the compound from potential impurities, such as unreacted intermediates or degradation products. System suitability tests should include resolution, tailing factor, and theoretical plate count evaluations .
Q. What synthetic strategies are effective for introducing the biphenylyl group into piperidinepropanol derivatives?
- Methodological Answer: The biphenylyl moiety can be incorporated via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group prior to coupling improves reaction efficiency. Post-coupling deprotection and subsequent hydrochlorination yield the final product. Optimization of solvent (e.g., DMF or THF) and temperature (80–100°C) is critical for achieving >90% purity .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer: Combine spectroscopic techniques:
- NMR: Analyze ¹H and ¹³C spectra for characteristic signals (e.g., biphenylyl aromatic protons at δ 7.2–7.6 ppm, piperidine methyl groups at δ 1.2–1.5 ppm).
- Mass Spectrometry (HRMS): Confirm the molecular ion peak ([M+H]⁺) at m/z 408.0 (C₂₆H₃₀ClNO⁺).
- X-ray Crystallography: Resolve the stereochemistry of the beta,beta-dimethyl group if crystalline forms are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of piperidinepropanol derivatives?
- Methodological Answer: Discrepancies in receptor binding data (e.g., adrenergic vs. cholinergic activity) may arise from stereochemical variations or assay conditions. To address this:
- Conduct competitive radioligand binding assays using isolated receptors (e.g., α₁-adrenergic) under standardized buffer conditions (pH 7.4, 37°C).
- Perform molecular docking simulations to compare binding affinities of enantiomers. For example, the (R)-isomer may exhibit higher α₁-adrenergic antagonism than the (S)-isomer due to steric hindrance differences .
Q. What experimental approaches can elucidate the metabolic pathways of this compound?
- Methodological Answer: Use hepatic microsomal assays with LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Key steps:
- Incubate the compound with NADPH-fortified human liver microsomes.
- Detect hydroxylated metabolites (e.g., biphenylyl-OH derivatives) and quantify using isotopically labeled internal standards.
- Compare metabolic stability with structural analogs (e.g., midodrine derivatives) to assess susceptibility to cytochrome P450 enzymes .
Q. How should researchers design experiments to evaluate the compound’s potential as a prodrug?
- Methodological Answer: Focus on hydrolysis kinetics and bioactivation :
- In vitro hydrolysis: Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess stability.
- Enzymatic activation: Test cleavage by esterases or phosphatases in plasma or tissue homogenates.
- Pharmacodynamic correlation: Measure the release of active metabolites (e.g., free biphenylyl-propanol) using ex vivo organ bath assays targeting vascular smooth muscle .
Data Contradiction Analysis
Q. Why do studies report varying efficacy in animal models of hypertension for structurally similar compounds?
- Methodological Answer: Variations may stem from differences in:
- Dosage regimens: Subcutaneous vs. oral administration alters bioavailability.
- Model selection: Spontaneously hypertensive rats (SHR) vs. angiotensin II-induced models yield distinct hemodynamic responses.
- Endpoint measurements: Direct blood pressure monitoring vs. surrogate markers (e.g., plasma catecholamines). Standardize protocols using telemetry-based blood pressure recording in conscious animals for reliable comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
